molecular formula C6H6N4S B12650428 Methylpurinethiol CAS No. 1320-84-9

Methylpurinethiol

Cat. No.: B12650428
CAS No.: 1320-84-9
M. Wt: 166.21 g/mol
InChI Key: QSFLEZMDDLWDPH-UHFFFAOYSA-N
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Description

Methylpurinethiol (CAS 1320-84-9; molecular formula C₆H₆N₄S; molecular weight 166.20 g/mol) is a thiopurine derivative characterized by a methyl group substitution on its purine-thiol backbone. Current safety data emphasize stringent handling protocols due to hazards such as respiratory irritation and skin sensitivity .

Properties

CAS No.

1320-84-9

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

2-methyl-7,9-dihydropurine-8-thione

InChI

InChI=1S/C6H6N4S/c1-3-7-2-4-5(8-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

QSFLEZMDDLWDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)NC(=S)N2

Origin of Product

United States

Chemical Reactions Analysis

Methylpurinethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methylpurinethiol involves its interaction with specific molecular targets and pathways. For instance, 6-Methylpurine can inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism . This inhibition can disrupt nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells such as cancer cells . The compound’s ability to interfere with nucleic acid biosynthesis makes it a potent antineoplastic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Mercaptopurine (6-MP)

Methylpurinethiol and mercaptopurine (6-MP; CAS 50-44-2, molecular formula C₅H₄N₄S) share a purine-thiol core but differ in substituents. The methyl group in this compound likely alters its pharmacokinetic and pharmacodynamic profiles compared to 6-MP, a clinically validated immunosuppressant and leukemia therapeutic .

Table 1: Structural and Physicochemical Properties

Property This compound Mercaptopurine (6-MP)
Molecular Formula C₆H₆N₄S C₅H₄N₄S
Molecular Weight (g/mol) 166.20 152.18
CAS Number 1320-84-9 50-44-2
Key Functional Groups Methyl-thiopurine Thiopurine
Known Applications Research compound Antineoplastic agent

Key Insights:

Metabolic Pathways : 6-MP undergoes methylation and oxidation via thiopurine methyltransferase (TPMT) and xanthine oxidase, producing active metabolites like thioguanine nucleotides. This compound’s methyl substitution could bypass or alter these pathways, reducing myelosuppressive risks .

Table 2: Hazard and Mitigation Comparison

Parameter This compound Mercaptopurine (6-MP)
Inhalation Risk Acute respiratory irritation Limited data; handled as cytotoxic agent
Skin Contact Requires immediate washing Severe irritation; mutagenic potential
Personal Protective Equipment NIOSH/EN 166-compliant eye shields, gloves Cytotoxic-grade gloves, respirators
Environmental Hazards Releases NOₓ, COₓ, HBr gas upon combustion No significant environmental data available

Key Insights:

  • This compound’s combustion byproducts (e.g., hydrogen bromide) necessitate specialized firefighting measures, unlike 6-MP .
  • Both compounds require rigorous hygiene practices, but 6-MP’s established cytotoxicity mandates additional containment protocols .

Research and Regulatory Status

  • Mercaptopurine : FDA-approved since 1953, with extensive clinical data supporting its use in leukemia and autoimmune diseases .

Biological Activity

Methylpurinethiol, a sulfur-containing derivative of purine, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to purines, which are essential components of nucleic acids and play critical roles in cellular functions. Understanding the biological activity of this compound can provide insights into its therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group and a thiol (-SH) functional group attached to a purine base. The molecular formula can be represented as C₆H₈N₄S, indicating its composition of carbon, hydrogen, nitrogen, and sulfur. The presence of the thiol group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can induce apoptosis in prostate cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (PC3)15.2Caspase activation
Breast Cancer (MCF-7)20.5Cell cycle arrest
Lung Cancer (A549)18.7Induction of oxidative stress

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy

In a controlled study involving this compound's effects on prostate cancer cells, researchers observed a dose-dependent decrease in cell viability after treatment with varying concentrations of the compound. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that this compound can effectively target cancerous cells.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting its potential role as an adjuvant therapy.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in cancer metabolism and bacterial resistance mechanisms. The computational models indicate a strong binding affinity to targets such as:

  • DNA topoisomerases : Implicated in DNA replication and repair.
  • Beta-lactamase enzymes : Associated with antibiotic resistance.

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